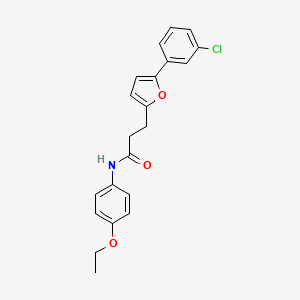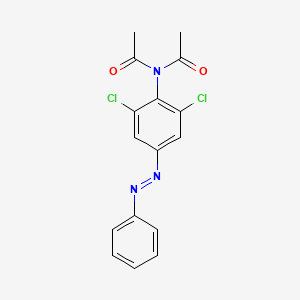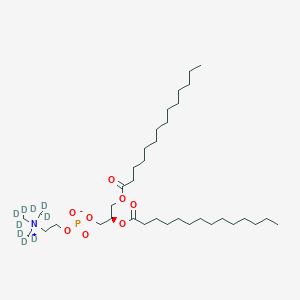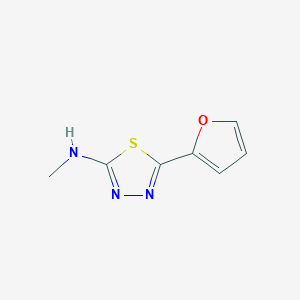![molecular formula C10H12O5 B11942500 Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate CAS No. 17310-94-0](/img/structure/B11942500.png)
Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate is a chemical compound with the molecular formula C10H12O5. It is known for its unique bicyclic structure, which includes an oxabicyclo ring system. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate can be synthesized through several methods. One common route involves the Diels-Alder reaction between furan and maleic anhydride, followed by esterification with methanol . The reaction conditions typically require a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the oxabicyclo ring system into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various dicarboxylic acids, reduced bicyclic compounds, and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate involves its interaction with various molecular targets. The oxabicyclo ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: This compound has a similar structure but with a different degree of unsaturation.
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Another similar compound with different ester groups.
Uniqueness
Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate is unique due to its specific oxabicyclo ring system and the presence of two ester groups. This structure imparts distinct reactivity and makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
17310-94-0 |
|---|---|
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C10H12O5/c1-13-9(11)7-5-3-4-6(15-5)8(7)10(12)14-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
PRHAGQCZGSQKHR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2CCC1O2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





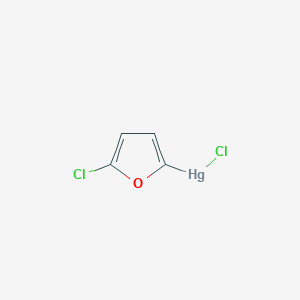

![2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid](/img/structure/B11942465.png)
